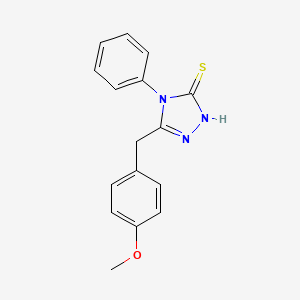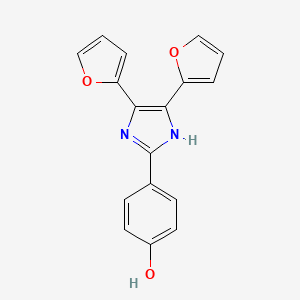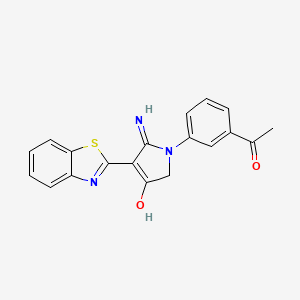
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MPTT belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Mécanisme D'action
Target of Action
The compound 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as Oprea1_620350, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s interaction with its targets leads to the modulation of these pathways, which are crucial in the pathophysiology of Alzheimer’s Disease .
Pharmacokinetics
For instance, 4-Methoxybenzyl alcohol, a related compound, is known to be freely soluble in alcohol and diethyl ether, but insoluble in water . This could impact the bioavailability of the compound, as solubility can influence absorption and distribution within the body.
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid-beta, a key player in the development of Alzheimer’s Disease . It also reduces the levels of phosphorylated tau, another significant factor in Alzheimer’s Disease .
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several advantages as a potential therapeutic agent. It is relatively easy to synthesize and has shown promising results in various preclinical studies. However, there are also some limitations to its use in lab experiments. This compound has poor solubility in water, which could limit its bioavailability in vivo. Furthermore, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Firstly, more studies are needed to fully understand its mechanism of action and its potential therapeutic targets. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine its optimal dosage and administration route. Thirdly, more studies are needed to investigate its potential toxicity and side effects. Finally, clinical trials are needed to determine its efficacy and safety in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic properties in various preclinical studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methoxybenzylamine with phenyl isothiocyanate in the presence of triethylamine to yield 5-(4-methoxybenzyl)-4-phenyl-1,2,4-triazole-3-thiol. The product is then treated with acetic anhydride to obtain the final compound, this compound. The overall yield of the synthesis is approximately 60%.
Applications De Recherche Scientifique
5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic properties. It has been reported to exhibit significant antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Furthermore, this compound has been investigated for its anti-inflammatory properties, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Analyse Biochimique
Biochemical Properties
5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme β-secretase (BACE), which is involved in the cleavage of amyloid precursor protein (APP). This interaction is crucial in the context of Alzheimer’s disease, as inhibiting BACE can reduce the formation of amyloid-beta plaques . Additionally, this compound has been shown to interact with glycogen synthase kinase 3β (GSK3β), an enzyme that plays a role in various cellular processes, including glycogen metabolism and cell signaling .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound reduces the levels of phosphorylated tau protein, which is associated with neurofibrillary tangles in Alzheimer’s disease . By modulating the GSK3β pathway, this compound can alter gene expression patterns and impact cellular metabolism, leading to potential therapeutic effects in neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of β-secretase, inhibiting its activity and preventing the cleavage of amyloid precursor protein . This inhibition reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, the compound interacts with GSK3β, inhibiting its activity and thereby reducing the phosphorylation of tau protein . These molecular interactions highlight the potential of this compound as a therapeutic agent for neurodegenerative disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of β-secretase and GSK3β, resulting in prolonged therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit β-secretase and GSK3β without causing significant toxicity . At higher doses, some adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with different biomolecules, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions play a critical role in determining the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes such as β-secretase and GSK3β . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its activity and function .
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-20-14-9-7-12(8-10-14)11-15-17-18-16(21)19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSDYPMXBGFWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6057948.png)
![7-(2,2-dimethylpropyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057963.png)
![N-(3-chloro-4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6057970.png)
![2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6057975.png)



![N-benzyl-N-methyl-3-{1-[2-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6057987.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B6057992.png)
![4-[2-(2-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B6057999.png)
![2-chloro-N-{[5-(4-fluorobenzoyl)-2-furyl]methyl}acetamide](/img/structure/B6058017.png)
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6058031.png)
![{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6058038.png)
![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)